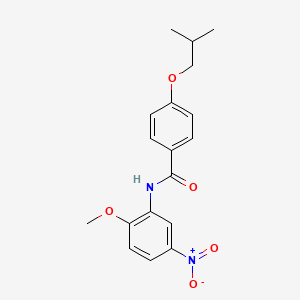
4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide, also known as INB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the inhibition of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to have neuroprotective effects by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide in lab experiments is its specificity towards CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to have low toxicity towards normal cells, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of using 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide in lab experiments is its relatively low solubility in water, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for research on 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide. One of the most promising areas of research is the further development of 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide as an anticancer agent. Studies have shown that 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide has potent anticancer activity, and further optimization of its structure could lead to the development of more effective anticancer drugs. Additionally, further research is needed to explore the potential applications of 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide in other areas such as neuroprotection and inflammation. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide, or 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide, is a promising compound with potential applications in various scientific research fields. Its specificity towards CK2 makes it a valuable tool for studying the role of CK2 in various cellular processes, and its potent anticancer activity makes it a promising candidate for further development as an anticancer agent. Further research is needed to explore its potential applications in other areas and to optimize its structure for maximum efficacy.
Synthesemethoden
The synthesis of 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the reaction of 4-isobutoxybenzoyl chloride with 2-methoxy-5-nitroaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide is its use as a potential anticancer agent. Studies have shown that 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Additionally, 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12(2)11-25-15-7-4-13(5-8-15)18(21)19-16-10-14(20(22)23)6-9-17(16)24-3/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIZMGVSLYAYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-4-(2-methylpropoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)
![1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole](/img/structure/B5708772.png)
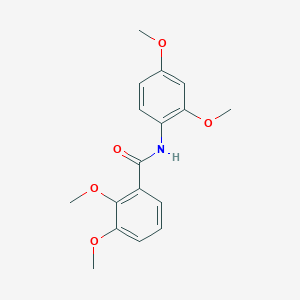
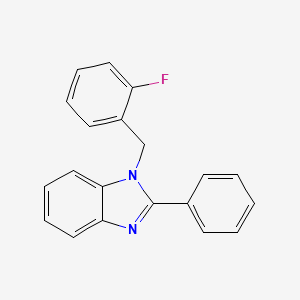
![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)

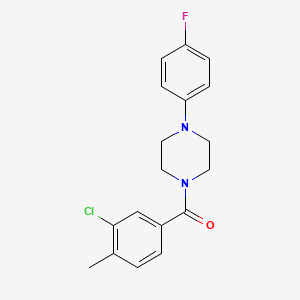


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)
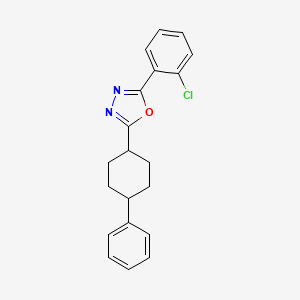
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5708857.png)
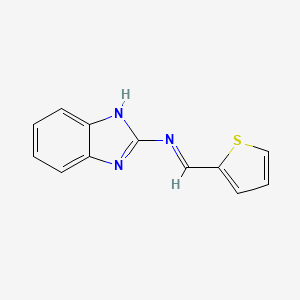
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)